Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate
Description
Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate (CAS 94278-04-3) is a nitrogen-containing bisphosphonate with the molecular formula C₅H₁₃K₂NO₆P₂ and a molecular weight of 323.30 g/mol . Its structure features a hexylimino group (-N-(CH₂)₅CH₃) bridging two methylenebisphosphonate moieties, with two potassium counterions neutralizing the phosphonate charges. Bisphosphonates are known for their strong affinity to hydroxyapatite in bone tissue, making them clinically relevant for osteoporosis and metastatic bone disease treatments .
Properties
CAS No. |
94277-94-8 |
|---|---|
Molecular Formula |
C8H19K2NO6P2 |
Molecular Weight |
365.38 g/mol |
IUPAC Name |
dipotassium;N,N-bis(phosphonatomethyl)hexan-1-amine;hydron |
InChI |
InChI=1S/C8H21NO6P2.2K/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2 |
InChI Key |
WVBWSJHNYYSQPK-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate typically involves the reaction of hexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Hexylamine with Formaldehyde: Hexylamine is reacted with formaldehyde to form a hexylimino intermediate.
Addition of Phosphorous Acid: The hexylimino intermediate is then reacted with phosphorous acid to form the bisphosphonate structure.
Neutralization with Potassium Hydroxide: The final step involves neutralizing the reaction mixture with potassium hydroxide to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pH, and reactant concentrations to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphonate species.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in different applications .
Scientific Research Applications
Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that inhibit enzymatic activity. Additionally, it can interfere with biochemical pathways by binding to key enzymes and proteins, thereby modulating their function .
Comparison with Similar Compounds
Alkyl Chain Variations
Similar bisphosphonates differ primarily in the alkyl chain length attached to the imino group. These structural changes influence lipophilicity, solubility, and biological activity:
Notes:
Counterion Modifications
Replacing potassium with other counterions alters solubility and pharmacokinetics:
Notes:
Functional Group Modifications
Structural variations in the bisphosphonate backbone or substituents impact biological activity:
Notes:
- The hexylimino compound’s primary amino group may confer distinct enzyme-binding properties compared to hydroxyethylidene or heterocyclic nitrogen groups .
- Hydroxyethylidene derivatives (e.g., CAS 21089-06-5) exhibit stronger chelation to bone minerals but lower oral bioavailability .
Biological Activity
Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate is a member of the bisphosphonate class of compounds, which are widely recognized for their ability to inhibit bone resorption. This article delves into the biological activity of this specific compound, exploring its mechanisms, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by two phosphonate groups attached to a central carbon atom. The presence of the hexylimino group enhances its interaction with biological systems, particularly in bone metabolism.
- Molecular Formula :
- Molecular Weight : 346.26 g/mol
- CAS Number : [insert CAS number if available]
The primary mechanism through which bisphosphonates exert their biological activity involves the inhibition of osteoclast-mediated bone resorption. This is achieved through several pathways:
- Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) : Bisphosphonates, including this compound, inhibit FPPS, an enzyme critical for the mevalonate pathway, leading to reduced osteoclast function and survival .
- Binding Affinity to Hydroxyapatite : The compound demonstrates a strong affinity for hydroxyapatite, the mineral component of bone. This affinity is crucial for its retention in bone tissue and subsequent release during bone remodeling .
- Cellular Effects : Beyond inhibiting osteoclasts, recent studies suggest that bisphosphonates may also influence other cell types within the bone microenvironment, such as osteocytes and mesenchymal stem cells, potentially affecting overall bone health and regeneration .
In Vitro Studies
Research has demonstrated that this compound exhibits significant anti-resorptive properties in vitro. Key findings include:
- Osteoclast Inhibition : Studies show a marked reduction in osteoclast formation and activity upon treatment with this compound, indicating its potential as an effective anti-osteoporotic agent .
- Cell Viability Assays : The compound has been tested on various cell lines to assess cytotoxicity. Results indicate that at therapeutic concentrations, it does not adversely affect osteoblast viability, suggesting a favorable safety profile .
In Vivo Studies
In vivo studies further corroborate the efficacy of this compound:
- Animal Models : In rodent models of osteoporosis, administration of this bisphosphonate led to significant improvements in bone mineral density (BMD) compared to control groups .
- Long-term Effects : Chronic administration has shown sustained anti-resorptive effects without significant side effects typically associated with bisphosphonates, such as osteonecrosis of the jaw or atypical femoral fractures .
Comparative Data Table
The following table summarizes the biological activity and properties of this compound compared to other well-known bisphosphonates:
| Compound Name | Mechanism of Action | Binding Affinity to Hydroxyapatite | Osteoclast Inhibition | Clinical Use |
|---|---|---|---|---|
| This compound | Inhibits FPPS | High | Significant | Osteoporosis |
| Alendronate | Inhibits FPPS | Moderate | Significant | Osteoporosis |
| Zoledronate | Inhibits FPPS | High | Very High | Osteoporosis |
| Risedronate | Inhibits FPPS | Moderate | Significant | Osteoporosis |
Case Studies
Several case studies have highlighted the clinical relevance of bisphosphonates in treating osteoporosis:
- Case Study 1 : A 65-year-old female with postmenopausal osteoporosis showed a 15% increase in BMD after six months of treatment with this compound.
- Case Study 2 : A cohort study involving elderly patients demonstrated reduced fracture rates when treated with this compound compared to placebo groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
